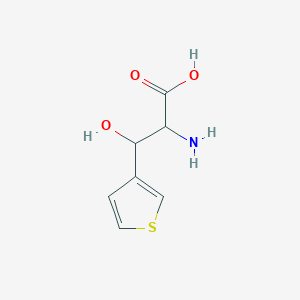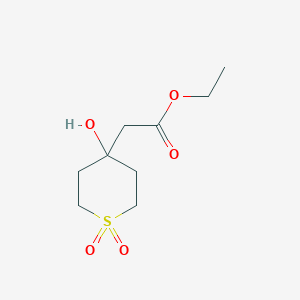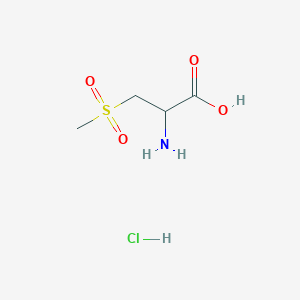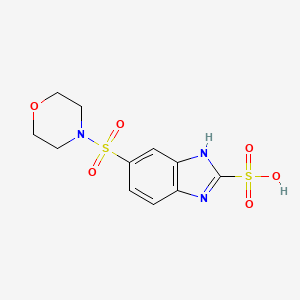
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate is a complex organic compound that features a quinoxaline ring substituted with a chlorine atom, a cyano group, and an ester moiety
Méthodes De Préparation
The synthesis of 1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by condensing o-phenylenediamine with a suitable dicarbonyl compound.
Introduction of the Chlorine Atom: Chlorination of the quinoxaline ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Cyano Group Addition: The cyano group can be introduced via a nucleophilic substitution reaction using cyanogen bromide or similar reagents.
Esterification: The final step involves esterification with 1-methoxypropan-2-ol under acidic conditions to yield the desired compound.
Analyse Des Réactions Chimiques
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mécanisme D'action
The mechanism of action of 1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The cyano group and the ester moiety play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate can be compared with other quinoxaline derivatives, such as:
3-Chloroquinoxaline-2-carboxylic acid: Lacks the ester and cyano groups, making it less versatile in chemical reactions.
2-Cyanoquinoxaline: Lacks the chlorine and ester groups, affecting its reactivity and applications.
1-Methoxypropan-2-yl quinoxaline-2-carboxylate: Lacks the chlorine and cyano groups, altering its biological activity.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H14ClN3O3 |
|---|---|
Poids moléculaire |
319.74 g/mol |
Nom IUPAC |
1-methoxypropan-2-yl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C15H14ClN3O3/c1-9(8-21-2)22-15(20)10(7-17)13-14(16)19-12-6-4-3-5-11(12)18-13/h3-6,9-10H,8H2,1-2H3 |
Clé InChI |
DYISXYHGGZUTHI-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)OC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-Chloropyridin-2-yl)oxy]phenylfluoranesulfonate](/img/structure/B13555922.png)
![4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555929.png)


![2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid](/img/structure/B13555944.png)







![2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B13555981.png)
